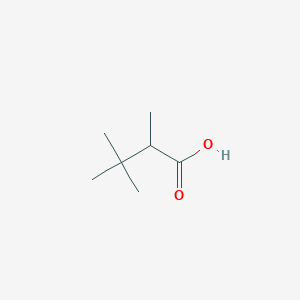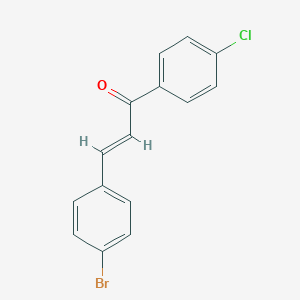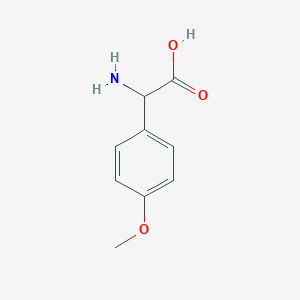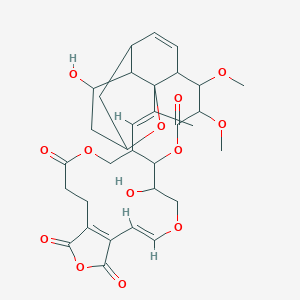
Lustromycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lustromycin is a macrolide antibiotic that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to erythromycin, another well-known macrolide antibiotic. However, Lustromycin has been found to have unique properties that make it a promising candidate for further research.
Applications De Recherche Scientifique
Structural Characteristics and Synthesis
- Structure Determination : Lustromycin has been structurally identified as an antibiotic effective against anaerobic bacteria. It is composed of a decaline ring system fused to a 10-membered and a 14-membered macrolactone, with an enol ether moiety conjugated to a maleic anhydride functionality. This complex structure was elucidated using extensive homo and heteronuclear two-dimensional NMR studies (Ōmura et al., 2003).
- Synthesis and Molecular Formula : Lustromycin was first isolated from Streptomyces sp. SK-1071, exhibiting selective antibacterial activity, particularly against Clostridium species. Its molecular formula, C32H38O13, was determined using high-resolution mass spectrometry and NMR spectrum, showing similarities to luminamicin (Tomoda et al., 1986).
- Chemical Synthesis Approach : An efficient stereocontrolled synthesis method has been developed for the 11-oxatricyclo[5.3.1.1,703,8]undecane nucleus of lustromycin. This approach involves intramolecular hetero-Michael addition and intramolecular aldol condensation, providing insights into the chemical synthesis of this complex molecule (Sunazuka et al., 2007).
Antibiotic Properties and Mechanisms
- Antibacterial Activity : Lustromycin's selective antibacterial properties, particularly against anaerobic bacteria, have been a primary focus of research. This specificity suggests potential therapeutic applications in combating infections caused by anaerobic bacterial strains, which are often challenging to treat (Tomoda et al., 1986).
Related Research on Antibiotics
While not directly on lustromycin, research on other antibiotics provides context and comparative insights:
- Puromycin : As an aminonucleoside antibiotic, puromycin demonstrates the inhibition of protein synthesis, which is relevant to understanding the broader spectrum of antibiotic mechanisms and their application in various model systems (Aviner, 2020).
- Azithromycin : Studies on azithromycin, a broad-spectrum macrolide antibiotic, offer insights into the treatment of respiratory and bacterial infections, expanding the understanding of the roles and effects of macrolide antibiotics in various clinical settings (Damle et al., 2020).
Propriétés
Numéro CAS |
105156-68-1 |
|---|---|
Nom du produit |
Lustromycin |
Formule moléculaire |
C32H38O13 |
Poids moléculaire |
630.6 g/mol |
Nom IUPAC |
(2E,15E)-19,32-dihydroxy-23,24-dimethoxy-2-methyl-6,12,17,21,34-pentaoxahexacyclo[28.3.1.01,25.04,20.010,14.028,33]tetratriaconta-2,10(14),15,26-tetraene-7,11,13,22-tetrone |
InChI |
InChI=1S/C32H38O13/c1-15-10-17-13-42-24(35)7-5-19-20(30(37)44-29(19)36)8-9-41-14-23(34)26(17)43-31(38)28(40-3)27(39-2)21-6-4-16-11-18-12-22(33)25(16)32(15,21)45-18/h4,6,8-10,16-18,21-23,25-28,33-34H,5,7,11-14H2,1-3H3/b9-8+,15-10+ |
Clé InChI |
FDSONACTBUTSIH-RQADFKIXSA-N |
SMILES isomérique |
C/C/1=C\C2COC(=O)CCC3=C(/C=C/OCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O |
SMILES |
CC1=CC2COC(=O)CCC3=C(C=COCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O |
SMILES canonique |
CC1=CC2COC(=O)CCC3=C(C=COCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O |
Synonymes |
lustromycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



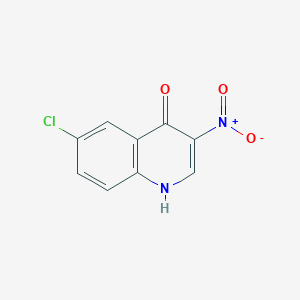
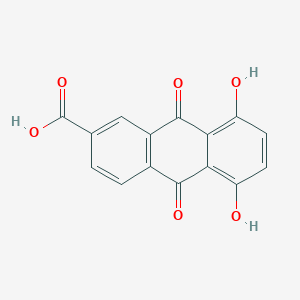
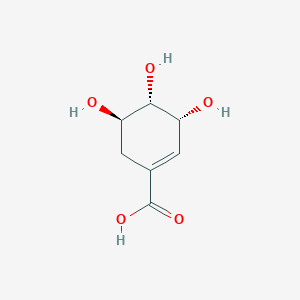
![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)
![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)

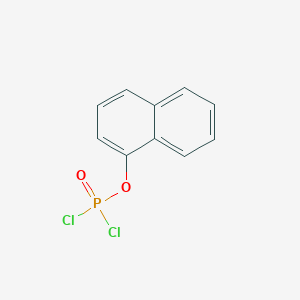


![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)
